2-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
The compound contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . Indole is a key component of many natural substances, such as the amino acid tryptophan. The compound also contains an azetidine ring, which is a four-membered cyclic amine. Furthermore, it has a dione group, which consists of two carbonyl groups (C=O) on the same carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The indole and azetidine rings would add rigidity to the structure, while the dione group could potentially form hydrogen bonds with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the dione group could make it more polar and therefore more soluble in polar solvents .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
Indole Alkaloids from Marine Sponges : A study on bisindole alkaloids isolated from marine sponges, such as "1,2-bis(1H-indol-3-yl)ethane-1,2-dione", demonstrates the interest in natural products chemistry and the potential for discovering novel bioactive compounds with unique structures (McKay et al., 2002).
Synthesis of Isoindole Derivatives : Research on the synthesis of "2H-isoindole-4,7-diones" through the reaction of α-amino acids with carbonyl compounds, leading to azomethine ylides, indicates a methodological interest in constructing complex isoindole frameworks, relevant for creating pharmacologically active molecules (Schubert-Zsilavecz et al., 1991).
Green Synthesis of Insecticidal Agents : The green synthesis of "1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones" showcases the exploration of environmentally friendly methods to produce compounds with potential insecticidal properties, demonstrating the intersection of organic synthesis and agrochemical research (Jain et al., 2013).
Prodrug Development for Targeted Therapy : A study on the synthesis of indolequinone derivatives as prodrugs targeting hypoxic tissues, by utilizing a regiospecific elimination mechanism, underscores the application of indole chemistry in developing targeted therapeutic agents (Jaffar et al., 1999).
Material Science and Chemical Sensing
- Fluorescence Sensing : The development of "4-hydroxyindole fused isocoumarin derivatives" for fluorescence “Turn-off” sensing of Cu(II) and Fe(III) ions highlights the use of indole derivatives in creating sensitive and selective chemical sensors for metal ions, which can be applied in environmental monitoring and biochemistry (Pathak et al., 2015).
Mechanism of Action
Target of Action
The compound 2-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a covalent inhibitor of the protein KRASG12C . KRAS is a GTPase that regulates many cellular processes, including proliferation, survival, and differentiation . The KRAS p.G12C mutation, which occurs in a significant percentage of lung adenocarcinomas and colorectal cancers, represents an attractive therapeutic target for covalent inhibitors .
Mode of Action
This compound interacts with its target, KRASG12C, through a covalent bond . The presence of cysteine at position 12 in KRASG12C protects bound GTP from the rapid regulated hydrolysis catalyzed by GTPase activating protein (GAP) family proteins, resulting in overall pathway activation . The compound binds to cysteine 12 of GDP-KRASG12C, inhibiting downstream signaling in a KRASG12C-specific manner .
Biochemical Pathways
The compound this compound affects the RAS signaling pathway . By inhibiting KRASG12C, it disrupts the normal function of this protein, which is to control the activity of several critical signaling pathways that regulate cell differentiation, proliferation, and survival .
Result of Action
The result of the action of this compound is the inhibition of downstream signaling in a KRASG12C-specific manner . This inhibition disrupts the normal function of KRASG12C, affecting cell differentiation, proliferation, and survival .
Future Directions
Properties
IUPAC Name |
2-[1-(2-indol-1-ylacetyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-19(13-22-10-9-14-5-1-4-8-18(14)22)23-11-15(12-23)24-20(26)16-6-2-3-7-17(16)21(24)27/h1-5,8-10,15-17H,6-7,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANCYRTZNFAPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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